MC4171

KAT8 inhibition IC50 Epigenetics

Most KAT8 inhibitors lack selectivity across the acetyltransferase family, confounding biological interpretation. MC4171 (compound 34) is a first-in-class N-phenyl-5-pyrazolone derivative engineered for precise KAT8 inhibition without off-target effects on KAT3B, KAT5, or KDACs. - Selective KAT8 inhibition: IC50 = 8.1-8.2 µM; inactive against broad KAT/KDAC panel - Validated in disease models: Antiproliferative in NSCLC (H1299, A549) & AML (U937, THP-1); spares non-transformed cells - Reference standard: Benchmark selectivity for new KAT8 inhibitor discovery - Immediate supply: In stock for R&D shipping

Molecular Formula C21H15N3O3
Molecular Weight 357.4 g/mol
Cat. No. B12396037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC4171
Molecular FormulaC21H15N3O3
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=CN3)C4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C21H15N3O3/c25-20-18(13-16-7-4-12-22-16)19(14-5-2-1-3-6-14)23-24(20)17-10-8-15(9-11-17)21(26)27/h1-13,22H,(H,26,27)/b18-13-
InChIKeyXZSXRFQYJMTUKM-AQTBWJFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MC4171 Selective KAT8 Inhibitor


MC4171, also known as compound 34, is a first-in-class, low-micromolar inhibitor of the lysine acetyltransferase KAT8 (MOF/MYST1) with an IC50 of 8.1–8.2 μM [1]. It belongs to a series of N-phenyl-5-pyrazolone derivatives developed from the KAT3B/KDAC inhibitor C646, and it selectively inhibits KAT8 over a broad panel of other lysine acetyltransferases (KATs) and deacetylases (KDACs) [1]. MC4171 exhibits moderate micromolar antiproliferative activity in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML) cell lines, while sparing non-transformed cells [1].

MC4171 vs. Generic KAT Inhibitors


While several KAT8 inhibitors exist, most exhibit poor selectivity across the KAT family, limiting their utility as precise chemical probes. For instance, anacardic acid (AA) and MG149 inhibit KAT8 in the mid-micromolar range but also target KAT3B and KAT5, respectively, confounding interpretation of biological effects [1]. The widely used p300 inhibitor C646 shows potent KAT3B inhibition (IC50 = 1.6 μM) but fails to bind KAT8 due to steric clashes with Phe270 in the KAT8 active site [1]. MC4171 was specifically engineered to overcome these selectivity limitations, offering a unique tool for dissecting KAT8-specific biology without off-target interference from related acetyltransferases [1].

MC4171 vs. Closest KAT8 Analogs


Enhanced KAT8 Inhibitory Potency vs. Compound 19

MC4171 (compound 34) exhibits a lower IC50 value of 8.2 μM against KAT8 compared to its closely related analog compound 19 (IC50 = 12.1 μM), representing a 1.48-fold improvement in potency [1]. Both compounds were tested under identical enzymatic assay conditions using 5 nM KAT8 enzyme [1].

KAT8 inhibition IC50 Epigenetics

Enhanced KAT8 Binding Affinity vs. Compound 19

Surface plasmon resonance (SPR) analysis revealed that MC4171 binds to KAT8 with a dissociation constant (KD) of 2.04 ± 0.24 μM, whereas compound 19 binds with a KD of 4.94 ± 0.18 μM [1]. This 2.42-fold improvement in binding affinity corroborates the enhanced inhibitory potency observed in enzymatic assays [1].

Surface Plasmon Resonance Binding affinity KAT8

Improved KAT8 Selectivity vs. KAT8-IN-1

In contrast to the commercially available KAT8 inhibitor KAT8-IN-1 (IC50 = 141 μM for KAT8), MC4171 exhibits a 17.2-fold higher potency (IC50 = 8.2 μM) against the same target [1]. KAT8-IN-1 also inhibits KAT2B (IC50 = 221 μM) and KAT3B (IC50 = 106 μM), whereas MC4171 shows minimal inhibition of these isoforms at 200 μM [1].

KAT8 inhibitor Selectivity IC50

KAT8 Selectivity vs. C646

MC4171 displays minimal inhibition (≤20.9%) against a panel of MYST family KATs (KAT5, KAT6A, KAT6B, KAT7) at 200 μM and no inhibition of KAT2A at the same concentration [1]. Furthermore, unlike C646, which inhibits multiple KDAC isoforms (IC50 values of 7–25 μM for KDAC2, 3, 6, and 8), MC4171 shows no activity against any tested KDACs under identical conditions [1].

KAT8 selectivity C646 Off-target profiling

MC4171 Research Applications


KAT8 Epigenetic Studies in NSCLC and AML

MC4171 is ideally suited for studies requiring precise KAT8 inhibition without confounding activity on other KATs or KDACs. Its demonstrated antiproliferative effects in NSCLC (H1299, A549, NCI-H460) and AML (U937, THP-1) cell lines [1] make it a valuable tool for investigating KAT8-driven oncogenic mechanisms, particularly in contexts where KAT8 overexpression or H4K16 acetylation is implicated.

KAT8 Target Validation

Given the lack of selective KAT8 inhibitors prior to MC4171, this compound serves as a first-in-class chemical probe for target validation studies. Its reversible inhibition mechanism and favorable selectivity profile [1] enable researchers to attribute observed phenotypes directly to KAT8 inhibition, avoiding the ambiguity associated with less selective tools like C646 or MG149.

SAR and Lead Optimization

The simple N-phenyl-5-pyrazolone scaffold of MC4171, combined with its well-characterized SAR [1], makes it an attractive starting point for medicinal chemistry campaigns aimed at developing more potent KAT8 inhibitors. Its moderate potency (IC50 = 8.2 μM) and clear structure-activity relationships provide a solid foundation for rational design of next-generation analogs.

Benchmarking KAT8 Inhibitor Selectivity

MC4171's unique selectivity profile over a broad panel of KATs and KDACs [1] makes it the reference standard for benchmarking the selectivity of newly discovered KAT8 inhibitors. Its well-documented lack of KDAC activity distinguishes it from C646 and enables cleaner interpretation of epigenetic readouts.

Technical Documentation Hub

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35 linked technical documents
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